N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Catalog No.
S12644424
CAS No.
M.F
C12H15N5OS
M. Wt
277.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4...

Product Name

N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

IUPAC Name

N-propan-2-yl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C12H15N5OS

Molecular Weight

277.35 g/mol

InChI

InChI=1S/C12H15N5OS/c1-7(2)14-11(18)10-8-4-3-5-9(8)19-12(10)17-6-13-15-16-17/h6-7H,3-5H2,1-2H3,(H,14,18)

InChI Key

LYZQFYLBVHJFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a cyclopenta[b]thiophene core, a tetrazole ring, and a carboxamide functional group. The molecular formula for this compound is C14H16N4OS, with a molecular weight of approximately 316.37 g/mol. The presence of the tetrazole moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its bioactive properties.

  • Oxidation: The cyclopenta[b]thiophene structure can undergo oxidation to form sulfoxides or sulfones.
  • Reduction: The tetrazole ring can be reduced to yield corresponding amines, which may enhance its biological activity.
  • Substitution Reactions: Nucleophilic substitution can occur at the nitrogen atoms of the tetrazole or at the carbon atoms of the cyclopenta[b]thiophene core.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and selectivity.

The biological activity of N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing tetrazole rings often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanism of action may involve modulation of enzyme activity or inhibition of specific receptors, although detailed studies are required to elucidate these pathways.

Synthesis of N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions:

  • Formation of Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Tetrazole Ring: This step often involves the use of azide chemistry or coupling reactions with hydrazine derivatives.
  • Carboxamide Formation: The carboxamide group can be introduced via reaction with isocyanates or amidation processes.

These steps may require specific catalysts and reaction conditions to optimize yield and purity.

The unique structure of N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide positions it as a candidate for various applications:

  • Pharmaceutical Development: Its potential biological activities make it a target for drug discovery efforts aimed at treating infections or inflammatory diseases.
  • Material Science: Due to its interesting electronic properties, it may find applications in organic electronics or as a precursor for advanced materials.

Interaction studies are essential to understand how N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate its biological efficacy against various pathogens or cell lines.

These studies will provide insights into its therapeutic potential and guide further development.

Several compounds share structural features with N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide:

Compound NameStructural FeaturesUnique Properties
N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiopheneFuran ring instead of propan groupPotentially different reactivity due to furan's electronic properties
5-(1H-tetrazol-1-yl)thiazoleThiazole instead of thiopheneDifferent biological activities linked to thiazole
2-(1H-tetrazol-1-methyl)benzamideBenzamide structureVariations in solubility and stability

The uniqueness of N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in its specific combination of the cyclopenta[b]thiophene core with both tetrazole and carboxamide functionalities, which may confer distinct pharmacological properties not observed in other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

277.09973129 g/mol

Monoisotopic Mass

277.09973129 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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